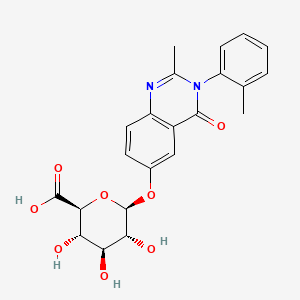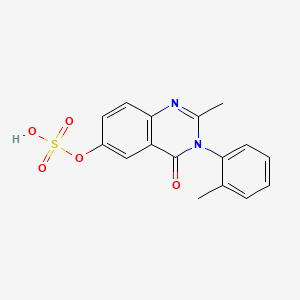
Propentofylline-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propentofylline-d7 is a xanthine derivative and phosphodiesterase inhibitor . It is a unique methylxanthine with clear cyclic AMP, phosphodiesterase, and adenosine actions, including enhanced synaptic adenosine signaling . It has profound neuroprotective, antiproliferative, and anti-inflammatory effects .
Synthesis Analysis
Propentofylline (PPF) is an atypical synthetic methylxanthine [1-(5′-oxohexyl)-3-methyl-7-propylxanthine] . The synthesis of Propentofylline-d7 is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular formula of Propentofylline is C15H22N4O3 . It has an average mass of 306.360 Da and a monoisotopic mass of 306.169189 Da .Chemical Reactions Analysis
Propentofylline inhibits both phosphodiesterase and adenosine uptake . It is also a weak antagonist of the adenosine A1 receptor and blocks adenosine transport .Physical And Chemical Properties Analysis
Propentofylline has a density of 1.3±0.1 g/cm3, a boiling point of 541.4±56.0 °C at 760 mmHg, and a flash point of 281.2±31.8 °C . It has 7 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Neuroprotection and Antioxidant Defense
Propentofylline (PROP) is a methylated xanthine compound that diminishes the activation of microglial cells and astrocytes, which are neuronal cells strongly associated with many neurodegenerative diseases . It has been observed to improve thiol-based antioxidant defenses in the rat brainstem by the induction of the enzymatic activity of glutathione reductase (GR), which diminished lipid oxidation progression and rebalanced the redox status in the CNS .
Immunomodulation
In another study, Propentofylline was administered orally to mice to investigate its immunomodulatory effect on the subsets and activity of murine lymphocytes .
Wirkmechanismus
Target of Action
Propentofylline-d7, a xanthine derivative, primarily targets phosphodiesterase and adenosine uptake . Phosphodiesterase is associated with age-related memory impairment and Alzheimer’s disease . Adenosine uptake inhibition can lead to enhanced synaptic adenosine signaling .
Mode of Action
Propentofylline-d7 interacts with its targets by inhibiting both phosphodiesterase and adenosine uptake . It is also capable of activating a cAMP–PKA system, depressing the caspase cascade, and modifying Bcl-2 family proteins . This interaction results in changes such as the blocking of apoptotic features induced by β42 and the induction of an anti-apoptotic protein, Bcl-2 .
Biochemical Pathways
The affected pathways involve the cAMP–PKA system and the caspase cascade . The compound’s action enhances anti-apoptotic action through the cAMP–PKA system . This leads to downstream effects such as the blocking of apoptotic features induced by β42 and the induction of an anti-apoptotic protein, Bcl-2 .
Pharmacokinetics
It is known that propentofylline is rapidly disappeared from blood due to extensive metabolism into hydroxypropentofylline . The mean half-life of Propentofylline was found to be 0.74 hr .
Result of Action
The molecular and cellular effects of Propentofylline-d7’s action include the blocking of apoptotic features induced by β42 and the induction of an anti-apoptotic protein, Bcl-2 . This suggests that the protection of Propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through the cAMP–PKA system .
Safety and Hazards
Zukünftige Richtungen
Propentofylline has shown efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain . It has also shown efficacy in degenerative and vascular dementia, and as a potential adjuvant treatment for schizophrenia and multiple sclerosis . These diverse actions translate into a plethora of potential clinical uses, including for ischemia, dementia, spinal cord injury, multiple sclerosis, transplantation, and chronic pain .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Propentofylline-d7 involves the incorporation of seven deuterium atoms into the parent compound, Propentofylline. This can be achieved through a series of synthetic steps that involve the selective incorporation of deuterium into specific functional groups of the molecule.", "Starting Materials": [ "Propentofylline", "Deuterium oxide (D2O)", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Protection of the primary amine group of Propentofylline using a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl)", "Step 2: Deuteration of the protected primary amine group using D2O and a suitable catalyst such as Pd/C or Raney Nickel", "Step 3: Deprotection of the Boc or Fmoc group to expose the deuterated amine group", "Step 4: Selective deuteration of other functional groups such as the methyl or ethyl groups using deuterated reagents and solvents", "Step 5: Final deprotection of any remaining protecting groups to yield Propentofylline-d7" ] } | |
CAS-Nummer |
1185880-03-8 |
Produktname |
Propentofylline-d7 |
Molekularformel |
C15H22N4O3 |
Molekulargewicht |
313.409 |
IUPAC-Name |
7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-3-methyl-1-(5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3/i1D3,4D2,8D2 |
InChI-Schlüssel |
RBQOQRRFDPXAGN-GZAMCDGTSA-N |
SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C |
Synonyme |
3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-purine-2,6-dione-d7; HWA-285-d7; Albert-285-d7; HOE-285-d7; Hextol-d7; Karsivan-d7; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



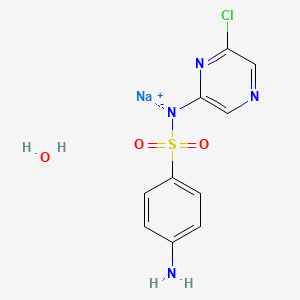

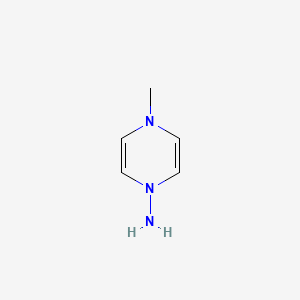

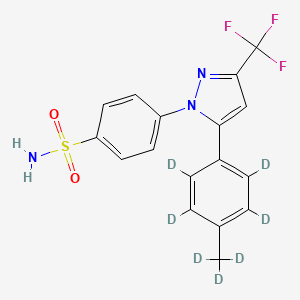

![5-[(Dimethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B585811.png)
